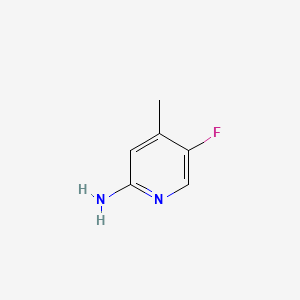

2-Amino-5-fluoro-4-picoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMOPXJNMQWPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622206 | |

| Record name | 5-Fluoro-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301222-66-2 | |

| Record name | 5-Fluoro-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluoro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-Amino-5-fluoro-4-picoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-fluoro-4-picoline, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, including its CAS number and various synonyms, and presents its physicochemical properties in a structured format. Detailed experimental protocols for its synthesis are provided, offering researchers reproducible methods for its preparation. A significant focus of this guide is the role of 2-Amino-5-fluoro-4-picoline as a crucial intermediate in the synthesis of advanced therapeutic agents, exemplified by the potent and selective CDK4/6 inhibitor, BPI-16350. The guide elucidates the logical workflow from this pivotal intermediate to the final active pharmaceutical ingredient, visually represented through a detailed diagram. This document serves as an essential resource for chemists and pharmacologists engaged in the design and development of novel therapeutics.

Chemical Identity and Properties

2-Amino-5-fluoro-4-picoline is a fluorinated pyridine derivative that has garnered significant interest in the field of drug discovery due to its utility as a versatile synthetic intermediate.

CAS Number: 301222-66-2[1]

Synonyms:

-

5-fluoro-4-methylpyridin-2-amine

-

2-AMINO-5-FLUORO-4-METHYLPYRIDINE

-

5-Fluoro-4-methyl-2-pyridinamine

-

2-amino-4-methyl-5-fluoropyridine

Physicochemical Properties

A summary of the key physicochemical properties of 2-Amino-5-fluoro-4-picoline is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₆H₇FN₂ | [1] |

| Molecular Weight | 126.13 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 145.0 to 149.0 °C | |

| Boiling Point (Predicted) | 219.3 ± 35.0 °C | |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | |

| pKa (Predicted) | 5.24 ± 0.24 |

Synthesis of 2-Amino-5-fluoro-4-picoline

The synthesis of 2-Amino-5-fluoro-4-picoline can be achieved through multiple synthetic routes. Below are detailed experimental protocols for two distinct and effective methods.

Synthesis via Hofmann Degradation

This method utilizes 4-methyl-5-fluoro-2-pyridinecarboxylic acid as the starting material, proceeding through acid chloride and amide intermediates, followed by a Hofmann degradation to yield the target compound.

Experimental Protocol:

-

Step 1: Synthesis of 4-methyl-5-fluoro-2-pyridinecarbonyl chloride

-

To a solution of 4-methyl-5-fluoro-2-pyridinecarboxylic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

-

-

Step 2: Synthesis of 4-methyl-5-fluoro-2-pyridinecarboxamide

-

Dissolve the crude acid chloride in an appropriate solvent (e.g., THF or dioxane).

-

Add an excess of aqueous ammonia solution dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amide.

-

-

Step 3: Hofmann Degradation to 2-Amino-5-fluoro-4-picoline

-

Prepare a solution of sodium hypobromite or sodium hypochlorite in an aqueous solution of sodium hydroxide.

-

Add the 4-methyl-5-fluoro-2-pyridinecarboxamide to the cooled solution.

-

Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and monitor the reaction progress.

-

Upon completion, cool the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-Amino-5-fluoro-4-picoline.

-

The total yield for this multi-step synthesis is reported to be approximately 59%.

Synthesis via Ammoniation

This alternative route involves the direct amination of a 2-chloro-4-methyl-5-fluoropyridine precursor.

Experimental Protocol:

-

Step 1: Synthesis of 2-chloro-4-methyl-5-fluoropyridine

-

This intermediate can be prepared from commercially available starting materials through standard halogenation and/or diazotization reactions.

-

-

Step 2: Ammoniation to 2-Amino-5-fluoro-4-picoline

-

In a sealed pressure vessel, combine 2-chloro-4-methyl-5-fluoropyridine with a concentrated aqueous ammonia solution (e.g., 27%).

-

Add a suitable catalyst system, such as a combination of copper chloride and a phase-transfer catalyst like tetrabutylammonium chloride.

-

Heat the reaction mixture to a temperature between 110-130 °C for 4-6 hours.

-

After cooling to room temperature, extract the product with an organic solvent such as chloroform.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield the final product.

-

The total yield for this two-step process is reported to be around 34%.

Application in the Synthesis of CDK4/6 Inhibitors

A primary application of 2-Amino-5-fluoro-4-picoline in drug discovery is its role as a key building block in the synthesis of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. These inhibitors are a class of targeted cancer therapies that have shown significant efficacy in the treatment of certain types of breast cancer.

BPI-16350: A Case Study

BPI-16350 is a novel, potent, and selective small molecule inhibitor of CDK4/6 that is currently under investigation for the treatment of cancer. The molecular structure of BPI-16350 incorporates the 2-Amino-5-fluoro-4-picoline moiety, highlighting the importance of this intermediate in accessing complex and biologically active molecules.

Logical Workflow from Intermediate to API:

The synthesis of BPI-16350 involves a multi-step process where 2-Amino-5-fluoro-4-picoline is coupled with other key fragments to construct the final active pharmaceutical ingredient (API). The workflow can be conceptually broken down as follows:

-

Initial Coupling Reaction: 2-Amino-5-fluoro-4-picoline serves as the nucleophilic component in a coupling reaction, likely a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction, with a suitably functionalized pyrimidine derivative. This step forms the core aminopyrimidine structure of the final molecule.

-

Elaboration of the Pyrimidine Core: The coupled product undergoes further chemical transformations to introduce the remaining structural motifs of BPI-16350. This may involve additional coupling reactions and functional group manipulations.

-

Final Assembly and Purification: The final steps of the synthesis involve the attachment of the remaining side chains and subsequent purification of the API to meet the stringent purity requirements for pharmaceutical use.

The following diagram illustrates the logical relationship in the synthesis of a CDK4/6 inhibitor, starting from the key intermediate, 2-Amino-5-fluoro-4-picoline.

Caption: Synthetic workflow for a CDK4/6 inhibitor.

Biological Significance

While there is limited publicly available data on the intrinsic biological activity of 2-Amino-5-fluoro-4-picoline itself, its incorporation into molecules like BPI-16350 underscores its value in generating compounds with high therapeutic potential. The fluorine and amino functionalities on the picoline ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, including its binding affinity to the target protein, metabolic stability, and overall efficacy.

Conclusion

2-Amino-5-fluoro-4-picoline is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its straightforward synthesis and the presence of key functional groups make it an attractive starting material for medicinal chemists. The successful incorporation of this moiety into the potent CDK4/6 inhibitor BPI-16350 demonstrates its significant potential in the development of next-generation therapeutics. This technical guide provides researchers with the essential information and protocols needed to effectively utilize this important chemical entity in their drug discovery and development programs.

References

Spectroscopic Profile of 2-Amino-5-fluoro-4-picoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-5-fluoro-4-picoline (also known as 5-fluoro-4-methylpyridin-2-amine), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents a detailed analysis based on data from structurally related molecules and predictive methodologies. It includes predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-Amino-5-fluoro-4-picoline. These predictions are derived from the analysis of similar compounds, including 2-aminopyridine, 2-picoline, 2-amino-4-methylpyridine, and 2-amino-5-fluoropyridine, and are consistent with established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.8 - 8.0 | d | ~2-3 Hz | 1H | H-6 |

| ~6.4 - 6.6 | d | ~8-9 Hz | 1H | H-3 |

| ~4.5 - 5.0 | br s | - | 2H | -NH₂ |

| ~2.2 - 2.4 | s | - | 3H | -CH₃ |

Note: The chemical shifts are approximate. The doublet multiplicity for H-6 is expected due to coupling with the fluorine atom at position 5. The H-3 proton will also exhibit coupling to the adjacent fluorine. The amino protons are expected to be a broad singlet and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 158 (d, J ≈ 220-240 Hz) | C-5 |

| ~152 - 155 | C-2 |

| ~145 - 148 (d, J ≈ 10-15 Hz) | C-6 |

| ~120 - 125 (d, J ≈ 20-25 Hz) | C-4 |

| ~108 - 112 (d, J ≈ 4-6 Hz) | C-3 |

| ~17 - 20 | -CH₃ |

Note: The chemical shifts are approximate. Carbons in proximity to the fluorine atom are expected to show coupling, resulting in doublets with characteristic coupling constants (J).

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic -CH₃) |

| 1620 - 1600 | Strong | C=C and C=N stretching (ring) |

| 1580 - 1550 | Strong | N-H bending |

| 1480 - 1440 | Medium | C-H bending (-CH₃) |

| 1250 - 1200 | Strong | C-F stretching |

| 850 - 800 | Strong | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 126 | High | [M]⁺ (Molecular Ion) |

| 111 | Medium | [M-NH]⁺ |

| 97 | Medium | [M-HCN-H]⁺ |

| 83 | Medium | [M-CH₃-HCN]⁺ |

Note: Fragmentation patterns are predicted based on the stability of the pyridine ring and the potential loss of small neutral molecules.

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker ADVANCE 400 MHz or higher).[1]

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-fluoro-4-picoline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Instrumentation: A Fourier-transform infrared spectrometer (e.g., American Niconet 380).[1]

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the spectrum of the sample.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer's ionization source. For a solid sample, this may involve dissolving it in a suitable solvent and injecting the solution.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel chemical entity like 2-Amino-5-fluoro-4-picoline.

Caption: Logical workflow for the spectroscopic analysis of 2-Amino-5-fluoro-4-picoline.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-fluoro-4-picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted characteristics regarding the solubility and stability of 2-Amino-5-fluoro-4-picoline. As an important pharmaceutical intermediate, understanding its physicochemical properties is crucial for process development, formulation, and ensuring the quality and efficacy of final drug products.[1] While specific experimental data for 2-Amino-5-fluoro-4-picoline is limited in publicly accessible literature, this guide leverages data from structurally similar aminopyridine analogs to provide a robust predictive framework. Furthermore, it outlines standard experimental protocols for determining these critical parameters.

Predicted Solubility of 2-Amino-5-fluoro-4-picoline

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor in its development. It influences everything from reaction kinetics during synthesis to bioavailability in a final drug product. The "like dissolves like" principle is a fundamental concept in predicting solubility, where polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[2]

Based on the structure of 2-Amino-5-fluoro-4-picoline, which contains a polar aminopyridine core, it is predicted to be soluble in a range of polar organic solvents. The presence of the fluorine atom can also influence solubility.

Qualitative Solubility Prediction:

2-Amino-5-fluoro-4-picoline is expected to be soluble in common organic solvents used in pharmaceutical development, including:

-

Ethanol

-

Methanol

-

Dimethylformamide (DMF)[3]

-

Dimethyl sulfoxide (DMSO)[3]

-

Acetone[3]

-

Ethyl Acetate

-

Chloroform

Quantitative Solubility Data of Structural Analogs:

To provide a more quantitative insight, the following tables summarize the experimentally determined solubility of closely related aminopyridine compounds in various organic solvents at different temperatures. This data serves as a valuable proxy for estimating the solubility of 2-Amino-5-fluoro-4-picoline.

Table 1: Solubility of 2-Aminopyridine in Various Solvents

| Solvent | Temperature (K) | Molar Fraction (x10^3) |

| Acetone | 288.15 | 155.3 |

| 293.15 | 183.4 | |

| 298.15 | 215.8 | |

| 303.15 | 253.1 | |

| 308.15 | 295.9 | |

| 313.15 | 344.8 | |

| Chloroform | 288.15 | 211.7 |

| 293.15 | 240.1 | |

| 298.15 | 271.5 | |

| 303.15 | 306.3 | |

| 308.15 | 345.0 | |

| 313.15 | 388.1 | |

| 318.15 | 436.1 | |

| Ethyl Acetate | 288.15 | 59.2 |

| 293.15 | 71.5 | |

| 298.15 | 85.9 | |

| 303.15 | 102.8 | |

| 308.15 | 122.6 | |

| 313.15 | 145.8 | |

| 318.15 | 172.8 | |

| 323.15 | 204.2 |

Data adapted from the Journal of Chemical & Engineering Data.[4]

Table 2: Solubility of 3-Aminopyridine in Acetone and n-Butyl Acetate Mixtures

| Acetone Mass Fraction | Temperature (K) | Molar Fraction (x10^3) |

| 1.0 | 288.15 | 135.6 |

| 293.15 | 160.2 | |

| 298.15 | 188.1 | |

| 303.15 | 220.0 | |

| 308.15 | 256.4 | |

| 313.15 | 298.1 | |

| 0.8 | 288.15 | 109.2 |

| 293.15 | 129.1 | |

| 298.15 | 152.0 | |

| 303.15 | 178.4 | |

| 308.15 | 208.7 | |

| 313.15 | 243.4 | |

| 0.6 | 288.15 | 87.9 |

| 293.15 | 104.2 | |

| 298.15 | 123.0 | |

| 303.15 | 144.3 | |

| 308.15 | 169.1 | |

| 313.15 | 197.7 | |

| 0.4 | 288.15 | 70.8 |

| 293.15 | 84.1 | |

| 298.15 | 99.4 | |

| 303.15 | 116.9 | |

| 308.15 | 137.1 | |

| 313.15 | 160.1 | |

| 0.2 | 288.15 | 57.0 |

| 293.15 | 67.8 | |

| 298.15 | 80.2 | |

| 303.15 | 94.4 | |

| 308.15 | 110.8 | |

| 313.15 | 129.9 | |

| 0.0 | 288.15 | 45.9 |

| 293.15 | 54.7 | |

| 298.15 | 64.7 | |

| 303.15 | 76.2 | |

| 308.15 | 89.5 | |

| 313.15 | 105.0 |

Data adapted from the Journal of Chemical & Engineering Data.[5]

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a solid organic compound is the isothermal shake-flask method.[6]

Objective: To determine the equilibrium solubility of 2-Amino-5-fluoro-4-picoline in a selected solvent at a specific temperature.

Materials:

-

2-Amino-5-fluoro-4-picoline (analytical standard)

-

Selected solvent(s) (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical instrument.

Procedure:

-

Preparation: Add an excess amount of 2-Amino-5-fluoro-4-picoline to a series of vials.

-

Solvent Addition: Add a known volume of the selected solvent to each vial.

-

Equilibration: Securely seal the vials and place them in a temperature-controlled shaker set to the desired temperature. Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Withdrawal: Once equilibrium is achieved, stop the agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration within the calibrated range of the analytical method.

-

Analysis: Analyze the diluted solution using a validated HPLC method to determine the concentration of 2-Amino-5-fluoro-4-picoline. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility from the concentration of the diluted solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Workflow for Solubility Determination:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Stability of 2-Amino-5-fluoro-4-picoline

The chemical stability of a pharmaceutical intermediate is a critical attribute that can impact the quality, safety, and shelf-life of the final product. The introduction of fluorine into a molecule often enhances its metabolic stability.[7] The strong carbon-fluorine bond can block sites that are susceptible to enzymatic degradation.[7] Therefore, 2-Amino-5-fluoro-4-picoline is predicted to possess good chemical stability under normal storage conditions.

Factors Influencing Stability:

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

Humidity: Moisture can facilitate hydrolytic degradation.

-

Light: Exposure to UV or visible light can induce photolytic degradation.

-

pH: The stability of aminopyridines can be pH-dependent.

-

Oxidizing agents: The amino group can be susceptible to oxidation.

Predicted Degradation Pathways:

While specific degradation pathways for 2-Amino-5-fluoro-4-picoline have not been elucidated, potential degradation could involve oxidation of the amino group or reactions involving the pyridine ring. In environmental contexts, microbial degradation of pyridine rings is known to occur, often initiated by monooxygenase enzymes leading to ring cleavage.[8][9]

Experimental Protocol for Stability Testing

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[10] These guidelines provide a framework for assessing the stability of new drug substances and products.

Objective: To evaluate the stability of 2-Amino-5-fluoro-4-picoline under various environmental conditions and to establish a re-test period.

Materials:

-

At least three batches of 2-Amino-5-fluoro-4-picoline.

-

Stability chambers with controlled temperature and humidity.

-

Appropriate containers that mimic the proposed storage containers.

-

Validated stability-indicating analytical method (e.g., HPLC) capable of separating the intact compound from its degradation products.

Procedure:

-

Protocol Design: Develop a comprehensive stability protocol detailing the batches to be tested, storage conditions, testing frequency, and analytical methods.[11]

-

Sample Storage: Store samples of 2-Amino-5-fluoro-4-picoline under the conditions specified in the ICH guidelines.

-

Testing Schedule: At each time point, withdraw samples and analyze them for appearance, assay, degradation products, and other relevant parameters.

-

Data Evaluation: Evaluate the data to determine the rate of change and to identify any significant changes in the quality of the substance.

ICH Recommended Storage Conditions for Long-Term, Intermediate, and Accelerated Stability Studies:

Table 3: ICH Stability Storage Conditions

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.[10][11]

Workflow for ICH Stability Study:

Caption: General workflow for conducting a stability study according to ICH guidelines.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. chem.ws [chem.ws]

- 3. 4-氨基吡啶 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nbinno.com [nbinno.com]

- 8. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. database.ich.org [database.ich.org]

- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

The Pivotal Role of 2-Amino-5-fluoro-4-picoline in the Development of Novel Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile scaffold, 2-Amino-5-fluoro-4-picoline, has emerged as a critical starting material in the quest for novel therapeutic agents. While the intrinsic biological activity of this fluorinated picoline derivative is not extensively documented, its true value lies in its utility as a foundational building block for a diverse array of potent and selective modulators of key biological targets. This technical guide delves into the significant biological activities of derivatives synthesized from 2-Amino-5-fluoro-4-picoline, with a focus on their applications in oncology, sleep disorders, and neurodegenerative diseases.

Ras Protein Inhibition: A New Frontier in Oncology

Derivatives of 2-Amino-5-fluoro-4-picoline have been instrumental in the development of fused ring compounds designed to inhibit Ras proteins, a family of small GTPases that are frequently mutated in various human cancers. These mutations lock Ras in a constitutively active state, driving uncontrolled cell growth, proliferation, and survival.

Quantitative Biological Data

While specific quantitative data for a broad range of 2-Amino-5-fluoro-4-picoline-derived Ras inhibitors is often proprietary and found within patent literature, the general potency of such compounds is typically evaluated through various in vitro assays. The table below summarizes the types of quantitative data commonly reported for these inhibitors.

| Target | Parameter | Typical Range | Assay Type |

| K-Ras (and its mutants, e.g., G12C, G12D) | IC50 | Sub-micromolar to nanomolar | Biochemical (e.g., HTRF, AlphaLISA) or Cell-based (e.g., BRET) |

| H-Ras | EC50 | Varies depending on assay | Cell-based signaling assays (e.g., pERK inhibition) |

| N-Ras | Ki | Varies | Radioligand binding assays |

Experimental Protocols

The evaluation of Ras inhibitors involves a multi-tiered approach, starting from biochemical assays to cellular and in vivo models.

Biochemical Ras-Effector Interaction Assays (HTRF/AlphaLISA):

These assays are designed to measure the direct interaction between Ras and its downstream effectors, such as Raf.

-

Reagents: Recombinant purified Ras (e.g., K-Ras G12C) and a binding partner (e.g., Raf-RBD), tagged with donor and acceptor molecules (e.g., GST and His tags for antibody-based detection).

-

Procedure:

-

The test compound (derivative of 2-Amino-5-fluoro-4-picoline) is incubated with Ras and the effector protein.

-

Detection reagents (e.g., anti-GST-acceptor and anti-His-donor) are added.

-

The plate is read on a compatible reader to measure the proximity-based signal.

-

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to block 50% of the Ras-effector interaction, is calculated from a dose-response curve.

Cell-Based Ras Signaling Assays (Western Blot for pERK):

This method assesses the ability of an inhibitor to block the downstream signaling cascade activated by Ras.

-

Cell Culture: Cancer cell lines with known Ras mutations (e.g., DLD-1 with KRAS G13D) are cultured.

-

Treatment: Cells are treated with varying concentrations of the test compound.

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phosphorylated ERK (pERK) and total ERK (as a loading control).

-

Data Analysis: The intensity of the pERK band relative to the total ERK band is quantified to determine the EC50 value for inhibition of downstream signaling.

Signaling Pathway

The Ras signaling pathway is a critical regulator of cellular processes.[1][2][3][4] Its aberrant activation is a hallmark of many cancers.

References

The Ascendant Role of 2-Amino-5-fluoro-4-picoline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, bestowing enhanced metabolic stability, binding affinity, and bioavailability upon parent compounds. Within the diverse landscape of fluorinated heterocycles, 2-Amino-5-fluoro-4-picoline (also known as 5-Fluoro-4-methylpyridin-2-amine) has emerged as a pivotal building block in medicinal chemistry. Its unique substitution pattern—an activating amino group, a modulating fluorine atom, and a methyl group on a pyridine core—offers a versatile platform for the synthesis of a new generation of therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and burgeoning applications of 2-Amino-5-fluoro-4-picoline, with a focus on its utility in the development of kinase and nitric oxide synthase inhibitors. Detailed experimental protocols and a summary of relevant biological data are presented to empower researchers in harnessing the potential of this valuable synthetic intermediate.

Introduction: The Fluorinated Pyridine Motif in Drug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. The introduction of a fluorine atom to this core can profoundly influence its physicochemical properties. The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, modulate lipophilicity, and introduce favorable interactions with biological targets.[1][2] 2-Amino-5-fluoro-4-picoline capitalizes on these advantages, providing a readily functionalizable handle in the form of the amino group for further molecular elaboration. This strategic combination of features makes it an attractive starting material for the synthesis of complex molecules with therapeutic potential.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental characteristics of a building block is paramount for its effective utilization.

Chemical Profile

| Property | Value | Reference |

| IUPAC Name | 5-Fluoro-4-methylpyridin-2-amine | |

| Synonyms | 2-Amino-5-fluoro-4-picoline | [3] |

| CAS Number | 301222-66-2 | [3] |

| Molecular Formula | C₆H₇FN₂ | |

| Molecular Weight | 126.13 g/mol | |

| Appearance | Off-white to pale brown solid | - |

Synthetic Routes

Two primary methods for the preparation of 2-Amino-5-fluoro-4-picoline have been reported, offering viable pathways for its synthesis on both laboratory and industrial scales.[3]

Method 1: From 2-Chloro-4-methyl-5-fluoropyridine

This approach involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-methyl-5-fluoropyridine with an amino group via an aminolysis reaction.[3]

Method 2: From 4-Methyl-5-fluoro-2-pyridinecarboxylic acid

This alternative synthesis proceeds through the conversion of the carboxylic acid to a carboxamide, followed by a Hofmann degradation to yield the desired 2-amino product.[3]

Below is a generalized workflow for the synthesis of 2-Amino-5-fluoro-4-picoline.

Applications in Medicinal Chemistry

While direct examples of clinical candidates derived from 2-Amino-5-fluoro-4-picoline are emerging, the broader class of 2-amino-4-methylpyridine analogues serves as a strong predictor of its potential. These scaffolds have shown significant promise in the development of inhibitors for key therapeutic targets.

Kinase Inhibition

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The pyridine ring provides a scaffold for orienting substituents to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The fluorine atom in 2-Amino-5-fluoro-4-picoline can further contribute to binding affinity through favorable electrostatic interactions and by improving metabolic stability. Numerous patents describe the use of substituted 2-aminopyridine derivatives as inhibitors of a range of kinases, including CDK, tyrosine kinases, and others, for the treatment of cancer and other proliferative disorders.[4][5]

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory diseases.[6] The 2-amino-4-methylpyridine scaffold has been identified as a potent and selective inhibitor of iNOS.[6] Although not containing the 5-fluoro substituent, a study on 6-substituted 2-amino-4-methylpyridine analogues provides valuable structure-activity relationship (SAR) data that can be extrapolated to derivatives of 2-Amino-5-fluoro-4-picoline. The introduction of fluorine at the 5-position is anticipated to modulate the electronic properties and metabolic stability of such inhibitors.

The following table summarizes the in vitro inhibitory activity of key 2-amino-4-methylpyridine analogues against different NOS isoforms.[6]

| Compound | iNOS IC₅₀ (nM) | eNOS IC₅₀ (nM) | nNOS IC₅₀ (nM) |

| 9 | 170 ± 26 | >5000 | 731 ± 87 |

| 18 | 57.6 ± 5.3 | 1776 ± 395 | 514 ± 83 |

| 20 | 177 ± 49 | >5000 | >5000 |

| 2 | 193 | 1500 ± 300 | 490 ± 80 |

Data from "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase".[6]

Experimental Protocols

The following protocols are adapted from the literature and provide a starting point for the synthesis of 2-Amino-5-fluoro-4-picoline and a representative analogue for biological screening.

Synthesis of 2-Amino-5-fluoro-4-picoline (Method 1)

Materials:

-

2-Chloro-4-methyl-5-fluoropyridine

-

27% Aqueous ammonia

-

Copper(I) chloride

-

Tetrabutylammonium chloride

-

Chloroform

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

To a pressure vessel, add 2-chloro-4-methyl-5-fluoropyridine, 27% aqueous ammonia, copper(I) chloride, and tetrabutylammonium chloride.[3]

-

Seal the vessel and heat to 115 °C for 6 hours with stirring.[3]

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with chloroform (2 x 100 mL).[3]

-

Combine the organic layers and wash with saturated brine.[3]

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield 2-Amino-5-fluoro-4-picoline.[3]

Synthesis of a Representative 6-Substituted 2-Amino-4-methylpyridine Analogue

This protocol describes a general method for the synthesis of 6-substituted analogues, which can be adapted for derivatives of 2-Amino-5-fluoro-4-picoline.

Materials:

-

2-Amino-4-methylpyridine (or 2-Amino-5-fluoro-4-picoline)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry diethyl ether (Et₂O)

-

Appropriate electrophile (e.g., an aldehyde or ketone)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Dissolve 2-amino-4-methylpyridine in dry Et₂O and cool to -20 °C.[6]

-

Add n-BuLi dropwise and stir the mixture at -20 to -10 °C for 1 hour.[6]

-

Cool the reaction mixture to -78 °C and add the desired electrophile.[6]

-

Allow the reaction to warm to room temperature and stir for 10 minutes.[6]

-

Quench the reaction with water and extract with ethyl acetate.[6]

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.[6]

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.[6]

Conclusion and Future Outlook

2-Amino-5-fluoro-4-picoline stands as a highly promising and versatile building block for the discovery of novel therapeutic agents. Its strategic combination of a functionalizable amino group, a beneficial fluorine atom, and a methyl-substituted pyridine core provides a rich platform for the generation of diverse chemical libraries. The demonstrated success of the broader class of 2-amino-4-methylpyridine analogues, particularly as kinase and iNOS inhibitors, strongly supports the continued exploration of 2-Amino-5-fluoro-4-picoline in drug discovery programs. As synthetic methodologies evolve and our understanding of its reactivity deepens, we anticipate that this valuable intermediate will play an increasingly significant role in the development of next-generation medicines targeting a wide range of diseases. Further investigation into its application in agrochemical synthesis also presents a promising avenue for future research.[7][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]

- 5. US7169791B2 - Inhibitors of tyrosine kinases - Google Patents [patents.google.com]

- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Theoretical and computational studies of "2-Amino-5-fluoro-4-picoline"

An In-depth Technical Guide to the Theoretical and Computational-Based Analysis of 2-Amino-5-fluoro-4-picoline

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the theoretical and computational methodologies for the in-depth analysis of 2-Amino-5-fluoro-4-picoline. The strategic incorporation of a fluorine atom into organic molecules can significantly alter their physicochemical properties, making computational and spectroscopic analyses essential for understanding the resulting changes in molecular structure, reactivity, and potential as a drug candidate. This document outlines the standard experimental and computational protocols used to elucidate the properties of 2-Amino-5-fluoro-4-picoline.

Molecular Structure and Geometry Optimization

The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This is typically achieved using Density Functional Theory (DFT), a robust method for quantum chemical calculations.

Computational Protocol: Geometry Optimization

-

Initial Structure Creation : The 2D structure of 2-Amino-5-fluoro-4-picoline is drawn using a molecule editor and converted to a 3D structure.

-

Computational Method Selection : DFT calculations are performed using a common functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set Selection : A suitable basis set, such as 6-311++G(d,p), is chosen. This basis set provides a good balance between accuracy and computational cost for molecules of this size, and includes diffuse functions (++) and polarization functions (d,p) to accurately describe electron distribution and bonding.

-

Optimization Procedure : The geometry is optimized in the gas phase or with a solvent model (e.g., PCM for water or DMSO) to find the minimum energy structure. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been reached.

Data Presentation: Optimized Geometric Parameters

The following table presents illustrative optimized geometric parameters for 2-Amino-5-fluoro-4-picoline, as would be obtained from a DFT B3LYP/6-311++G(d,p) calculation.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-F | 1.358 |

| C-N (amino) | 1.375 | |

| C-C (ring) | 1.390 - 1.405 | |

| C-N (ring) | 1.330 - 1.345 | |

| C-C (methyl) | 1.510 | |

| N-H | 1.012 | |

| C-H (methyl) | 1.095 | |

| C-H (ring) | 1.085 | |

| Bond Angles (°) | C-C-F | 118.5 |

| C-C-NH2 | 121.0 | |

| F-C-C-N | 179.8 | |

| H-N-H | 115.0 |

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy is a powerful technique for identifying functional groups and confirming molecular structure. The combination of experimental FT-IR and FT-Raman with computationally predicted spectra allows for precise assignment of vibrational modes.

Experimental Protocols

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : 1-2 mg of solid 2-Amino-5-fluoro-4-picoline is intimately mixed and ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Pellet Formation : The mixture is transferred to a die and pressed under high pressure (typically 8-10 tons) to form a transparent pellet.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the 4000-400 cm⁻¹ range.

FT-Raman Spectroscopy

-

Sample Preparation : A small amount of the powdered solid sample is placed in a sample holder (e.g., an aluminum cup or glass capillary).

-

Data Acquisition : The sample is irradiated with a near-infrared laser (e.g., 1064 nm Nd:YAG) in an FT-Raman spectrometer, and the scattered light is collected and analyzed.

Computational Protocol: Vibrational Frequency Calculation

Following geometry optimization with the same DFT method and basis set (e.g., B3LYP/6-311++G(d,p)), a frequency calculation is performed on the optimized structure. The calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for better agreement with experimental data.

Data Presentation: Vibrational Mode Assignments

The table below provides an illustrative comparison of experimental and scaled theoretical vibrational frequencies.

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 | - | 3455 |

| N-H Symmetric Stretch | 3350 | - | 3352 |

| C-H Aromatic Stretch | 3080 | 3085 | 3083 |

| C-H Methyl Asymmetric Stretch | 2980 | 2982 | 2985 |

| N-H Scissoring | 1640 | 1642 | 1645 |

| C=C/C=N Ring Stretch | 1590, 1550, 1480 | 1592, 1555, 1483 | 1595, 1553, 1481 |

| C-F Stretch | 1250 | 1248 | 1255 |

| Ring Breathing Mode | 820 | 822 | 818 |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and chemical environment of atoms in a molecule. 1H, 13C, and 19F NMR are particularly relevant for 2-Amino-5-fluoro-4-picoline.

Experimental Protocol

-

Sample Preparation : The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a reference standard like tetramethylsilane (TMS).

-

Data Acquisition : 1H, 13C, and 19F NMR spectra are acquired on a high-field NMR spectrometer.

Computational Protocol: Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing the calculated shielding of the target molecule's nuclei to the calculated shielding of the TMS reference standard, using the same theoretical level.

Data Presentation: NMR Chemical Shifts

Illustrative experimental and calculated NMR chemical shifts are presented below.

| Nucleus | Atom Position | Experimental δ (ppm) | Calculated δ (ppm) |

| ¹H | H (N-H₂) | 5.80 | 5.75 |

| H (ring) | 7.95 | 7.98 | |

| H (ring) | 6.50 | 6.55 | |

| H (CH₃) | 2.20 | 2.25 | |

| ¹³C | C-NH₂ | 158.0 | 158.5 |

| C-F | 150.0 (d, ¹JCF) | 150.2 | |

| C-CH₃ | 145.0 | 145.3 | |

| C (ring) | 120.0 (d, ²JCF) | 120.5 | |

| C (ring) | 110.0 | 110.2 | |

| CH₃ | 17.0 | 17.5 | |

| ¹⁹F | C-F | -125.0 | -124.5 |

Electronic Properties and Chemical Reactivity

Computational methods provide deep insights into the electronic structure of a molecule, which governs its reactivity and intermolecular interactions.

Methodologies

-

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites.

-

Natural Bond Orbital (NBO) Analysis : NBO analysis provides information about charge transfer, hyperconjugative interactions, and the nature of bonding within the molecule.

Data Presentation: Key Electronic Descriptors

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity. A larger gap implies higher stability. |

| Dipole Moment | 2.5 Debye | Measure of the overall polarity of the molecule. |

| NBO Charge on F | -0.45 e | Indicates significant negative charge localization on the fluorine atom. |

| NBO Charge on N (amino) | -0.85 e | Indicates high electron density on the amino nitrogen. |

Visualizations of Workflows and Relationships

Diagrams created using Graphviz DOT language help to visualize the logical flow of the computational and analytical processes.

Caption: Overall computational workflow for the analysis of 2-Amino-5-fluoro-4-picoline.

Caption: A typical workflow for molecular docking studies.

Conclusion

The comprehensive characterization of 2-Amino-5-fluoro-4-picoline requires a synergistic approach that combines experimental spectroscopic techniques with robust theoretical calculations. This guide outlines the standard protocols that enable the elucidation of its structural, vibrational, and electronic properties. The insights gained from these studies are invaluable for understanding the molecule's behavior and for guiding its potential applications in medicinal chemistry and drug development. The methodologies described herein provide a clear framework for researchers to conduct a thorough analysis of this and similar fluorinated compounds.

An In-depth Technical Guide to 2-Amino-5-fluoro-4-picoline: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-fluoro-4-picoline, also known as 5-fluoro-4-methylpyridin-2-amine, is a fluorinated heterocyclic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis through established experimental protocols. Quantitative data is presented in a structured format for clarity, and key experimental workflows are visualized to facilitate understanding. While the precise initial discovery is not widely documented, its development is situated within the broader context of research into fluorinated pyridines for medicinal chemistry.

Introduction and Historical Context

2-Amino-5-fluoro-4-picoline belongs to the class of halogenated aminopyridines, which are structural units of great value in various chemical industries, including pharmaceuticals, agrochemicals, and materials science. The introduction of a fluorine atom into the pyridine ring can significantly alter the physicochemical properties of the molecule, such as its pKa, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.

The precise date and discoverer of 2-Amino-5-fluoro-4-picoline are not well-documented in readily accessible literature. Its emergence is understood as part of the broader scientific exploration into fluorinated heterocyclic compounds. The synthesis and application of such compounds gained momentum as the utility of fluorine in modifying the properties of bioactive molecules became more appreciated in medicinal chemistry. This compound is primarily utilized as an intermediate, and its history is therefore intrinsically linked to the development of the final products it is used to create.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₇FN₂ |

| Molecular Weight | 126.13 g/mol |

| CAS Number | 301222-66-2 |

| Appearance | White to off-white crystalline solid |

| Synonyms | 5-Fluoro-4-methylpyridin-2-amine |

Synthesis of 2-Amino-5-fluoro-4-picoline

Two primary methods for the synthesis of 2-Amino-5-fluoro-4-picoline have been described. The following sections provide detailed experimental protocols for each method.

Method 1: Synthesis from 4-Methyl-5-fluoro-2-pyridinecarboxylic acid

This method involves the conversion of 4-methyl-5-fluoro-2-pyridinecarboxylic acid to the corresponding amide, followed by a Hofmann degradation to yield the final product.

Step 1: Synthesis of 4-Methyl-5-fluoro-2-pyridinecarboxamide

-

A mixture of 4-methyl-5-fluoro-2-pyridinecarboxylic acid and thionyl chloride is heated to a gentle reflux.

-

The reaction is maintained at reflux for 5 hours.

-

After the reaction is complete, excess thionyl chloride is removed by evaporation under reduced pressure to yield the crude acid chloride intermediate.

-

The crude acid chloride is dispersed in 150 mL of anhydrous tetrahydrofuran.

-

This solution is added dropwise over 30 minutes to a 30% aqueous ammonia solution, pre-cooled to 10°C.

-

The reaction mixture is slowly warmed to room temperature and stirred for 5 hours.

-

The layers are separated, and the aqueous layer is extracted three times with 200 mL of chloroform.

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 4-methyl-5-fluoro-2-pyridinecarboxamide.

Step 2: Hofmann Degradation to 2-Amino-5-fluoro-4-picoline

-

The intermediate amide is treated with a solution of sodium hypobromite (prepared from bromine and sodium hydroxide).

-

The reaction is heated to facilitate the Hofmann rearrangement.

-

Upon completion, the reaction mixture is cooled and extracted with a suitable organic solvent (e.g., chloroform).

-

The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from toluene to afford off-white 2-Amino-5-fluoro-4-picoline.

Method 2: Synthesis from 2-Chloro-4-methyl-5-fluoropyridine

This method utilizes an aminolysis reaction on 2-chloro-4-methyl-5-fluoropyridine using aqueous ammonia with a combined catalyst system.

-

To 2-chloro-4-methyl-5-fluoropyridine, add 27% aqueous ammonia.

-

Add the combined catalyst, consisting of 336 mg of copper chloride and 140 mg of tetrabutylammonium chloride.

-

The reaction mixture is heated to 115°C and maintained for 6 hours.

-

After cooling to room temperature, the mixture is extracted twice with 100 mL of chloroform.

-

The combined organic phase is washed once with saturated brine and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to obtain the crude product.

-

The crude product is purified by silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:4) to yield off-white 2-Amino-5-fluoro-4-picoline.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the two primary synthesis methods.

| Method | Starting Material | Key Reagents | Temperature | Time | Overall Yield |

| 1: Hofmann Degradation | 4-Methyl-5-fluoro-2-pyridinecarboxylic acid | SOCl₂, NH₃(aq), NaOBr (or equivalent) | Reflux/10°C | 5h/5h | ~59% |

| 2: Catalytic Aminolysis | 2-Chloro-4-methyl-5-fluoropyridine | 27% NH₃(aq), CuCl₂/Tetrabutylammonium chloride | 115°C | 6h | ~34% |

Characterization Data

-

Nuclear Magnetic Resonance (NMR) Spectrometer: (e.g., BRUKER ADVANCE 400 MHz) for structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): (e.g., Agilent 1100) for purity assessment.

-

Fourier Transform Infrared Spectrometer (FTIR): (e.g., American Niconet 380) for functional group analysis.

-

Melting Point Apparatus: for determining the melting point range.

Researchers requiring detailed characterization data are advised to perform these analyses upon synthesis or to request them from commercial suppliers.

Applications and Future Directions

2-Amino-5-fluoro-4-picoline is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom and the amino group provides two reactive sites for further chemical modification. Its application in the development of enzyme inhibitors and central nervous system agents has been noted.

Future research may focus on the development of more efficient and environmentally friendly synthesis routes for this compound. Furthermore, its use as a precursor for novel bioactive molecules is an active area of investigation in medicinal chemistry.

Conclusion

2-Amino-5-fluoro-4-picoline is a key intermediate in modern organic synthesis, with its importance rooted in the advantageous properties conferred by the fluorine atom. While its specific discovery is not clearly documented, its synthesis is well-established through at least two distinct and reliable methods. This guide provides the necessary technical details for its preparation and serves as a valuable resource for researchers in the field of drug discovery and fine chemical synthesis. Further work is required to fully characterize the compound with publicly available spectroscopic data.

Safety and Handling of 2-Amino-5-fluoro-4-picoline: A Technical Guide

This technical guide provides an in-depth overview of the safety and handling precautions for 2-Amino-5-fluoro-4-picoline, intended for researchers, scientists, and professionals in drug development. The information is compiled from available safety data for a structurally analogous compound.

Hazard Identification and Classification

Based on the GHS classification of the surrogate compound 2-Amino-5-fluoropyridine, 2-Amino-5-fluoro-4-picoline is anticipated to be an irritant and may cause respiratory irritation.

GHS Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 |

GHS Label Elements

| Pictogram | Signal Word | Hazard Statements |

| Warning | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |

Precautionary Measures and Handling

Strict adherence to the following precautionary statements is crucial to ensure safety when handling 2-Amino-5-fluoro-4-picoline.

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] |

| P264 | Wash skin thoroughly after handling.[2][3] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[2] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] | |

| P319 | Get medical help if you feel unwell.[2] | |

| P332 + P317 | If skin irritation occurs: Get medical help.[2] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up.[2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2] |

Experimental Protocols: Safe Handling Workflow

The following workflow outlines the standard operating procedure for handling 2-Amino-5-fluoro-4-picoline in a laboratory setting.

Caption: Safe handling workflow for 2-Amino-5-fluoro-4-picoline.

Hierarchy of Controls for Exposure Minimization

To minimize potential exposure to 2-Amino-5-fluoro-4-picoline, a hierarchical approach to controls should be implemented.

Caption: Hierarchy of controls for minimizing chemical exposure.

First Aid Measures

In the event of exposure, the following first aid measures, based on the surrogate compound, should be taken immediately.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][2] If not breathing, give artificial respiration.[3] Call a poison center or doctor if you feel unwell.[3] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] |

| Eye Contact | Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] If eye irritation persists, get medical advice/attention.[3] |

| Ingestion | Rinse mouth.[3] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3] |

Storage and Disposal

Proper storage and disposal are critical to maintaining the stability of the compound and ensuring environmental safety.

Storage Recommendations

-

Store in a cool, dry, and well-ventilated place.[1]

-

Store locked up.[2]

-

Keep away from strong oxidizing agents.

Disposal

Dispose of contents and container in accordance with local, regional, national, and international regulations.[2] Do not allow the product to be released into the environment.[1]

This guide provides a framework for the safe handling of 2-Amino-5-fluoro-4-picoline based on the best available data for a similar compound. Researchers and laboratory personnel should always perform a thorough risk assessment before beginning any new experimental work.

References

Synthesis of "2-Amino-5-fluoro-4-picoline" from 2-amino-4-picoline

Application Notes: Synthesis of 2-Amino-5-fluoro-4-picoline

Introduction

2-Amino-5-fluoro-4-picoline is a valuable fluorinated pyridine derivative that serves as a key building block in the synthesis of pharmaceuticals and agrochemicals. The introduction of a fluorine atom into the pyridine ring can significantly modulate the physicochemical and biological properties of the final active ingredient, often leading to enhanced efficacy, improved metabolic stability, and better bioavailability. This document outlines a detailed, five-step synthetic protocol for the preparation of 2-Amino-5-fluoro-4-picoline, commencing from the readily available starting material, 2-amino-4-picoline.

Synthetic Strategy

The synthesis of 2-Amino-5-fluoro-4-picoline from 2-amino-4-picoline is a multi-step process that necessitates the protection of the existing amino group, followed by a sequence of functional group interconversions to introduce the fluoro group at the desired position. The overall synthetic pathway can be summarized as follows:

-

Protection: The exocyclic amino group of 2-amino-4-picoline is protected as an acetamide to prevent unwanted side reactions in subsequent steps.

-

Nitration: The aromatic ring is nitrated at the 5-position, directed by the activating acetylamino and methyl groups.

-

Reduction: The newly introduced nitro group is selectively reduced to an amino group.

-

Fluorination: The resulting 5-amino group is converted to a fluoro group via the Balz-Schiemann reaction.

-

Deprotection: The acetyl protecting group is removed to yield the final product, 2-Amino-5-fluoro-4-picoline.

This strategic approach allows for the regioselective introduction of the fluorine atom, leading to the desired isomer with high purity.

Experimental Protocols

Step 1: Synthesis of N-(4-methylpyridin-2-yl)acetamide (2)

This step involves the protection of the amino group of 2-amino-4-picoline (1) by acetylation with acetic anhydride.

Reaction Scheme:

Materials:

-

2-amino-4-picoline (1)

-

Acetic anhydride

-

Ice water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add 2-amino-4-picoline.

-

Slowly add acetic anhydride to the flask while stirring. An exothermic reaction will occur. Maintain the temperature below 60°C.

-

Stir the reaction mixture for 1-2.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, pour the mixture into ice water to quench the excess acetic anhydride.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(4-methylpyridin-2-yl)acetamide (2). The product can be further purified by recrystallization if necessary.

| Reagent/Parameter | Quantity/Value | Reference |

| 2-amino-4-picoline | 1.0 eq | |

| Acetic anhydride | 2.1 eq | |

| Reaction Temperature | 45°C | |

| Reaction Time | 2.5 hours | |

| Yield | ~96% |

Step 2: Synthesis of N-(4-methyl-5-nitropyridin-2-yl)acetamide (3)

This step introduces a nitro group at the 5-position of the pyridine ring through electrophilic aromatic substitution.

Reaction Scheme:

Materials:

-

N-(4-methylpyridin-2-yl)acetamide (2)

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice

Procedure:

-

In a flask cooled in an ice bath, slowly add N-(4-methylpyridin-2-yl)acetamide (2) to concentrated sulfuric acid with stirring.

-

Once the solid has dissolved, cool the mixture further and slowly add fuming nitric acid dropwise, ensuring the temperature is maintained at a low level.

-

After the addition is complete, allow the reaction to stir at 60°C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product, N-(4-methyl-5-nitropyridin-2-yl)acetamide (3), can be purified by recrystallization.

| Reagent/Parameter | Quantity/Value | Reference |

| N-(4-methylpyridin-2-yl)acetamide | 1.0 eq | |

| Concentrated H2SO4 | ~8.3 mL per g of (2) | |

| Fuming HNO3 | ~1.1 mL per g of (2) | |

| Reaction Temperature | 60°C | |

| Reaction Time | 2 hours | |

| Yield | ~88% |

Step 3: Synthesis of N-(5-amino-4-methylpyridin-2-yl)acetamide (4)

The nitro group of compound (3) is reduced to an amino group in this step.

Reaction Scheme:

Materials:

-

N-(4-methyl-5-nitropyridin-2-yl)acetamide (3)

-

Ethanol

-

Hydrazine hydrate

-

Palladium on carbon (Pd/C) catalyst

Procedure:

-

To a solution of N-(4-methyl-5-nitropyridin-2-yl)acetamide (3) in ethanol, add the Pd/C catalyst.

-

Heat the mixture to 80°C and then add hydrazine hydrate dropwise.

-

After the addition is complete, continue to stir the reaction at 80°C for 3.5 hours.

-

Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield N-(5-amino-4-methylpyridin-2-yl)acetamide (4).

| Reagent/Parameter | Quantity/Value | Reference |

| N-(4-methyl-5-nitropyridin-2-yl)acetamide | 1.0 eq | |

| Ethanol | ~8.8 mL per g of (3) | |

| Hydrazine hydrate | ~0.65 g per g of (3) | |

| Pd/C catalyst | ~0.13 g per g of (3) | |

| Reaction Temperature | 80°C | |

| Reaction Time | 3.5 hours | |

| Yield | ~93% |

Step 4: Synthesis of N-(5-fluoro-4-methylpyridin-2-yl)acetamide (5)

This step utilizes the Balz-Schiemann reaction to convert the 5-amino group to a fluoro group.

Reaction Scheme:

Materials:

-

N-(5-amino-4-methylpyridin-2-yl)acetamide (4)

-

Ethanol

-

Fluoroboric acid

-

Sodium nitrite

-

Toluene

Procedure: Part A: Diazotization

-

Dissolve N-(5-amino-4-methylpyridin-2-yl)acetamide (4) in ethanol and add fluoroboric acid.

-

Cool the mixture and add an aqueous solution of sodium nitrite dropwise, maintaining the temperature at 25°C.

-

Stir the reaction for 1.5 hours. The resulting diazonium salt will precipitate.

-

Filter the precipitate, wash with cold ethanol, and then with ether.

Part B: Fluorination (Schiemann Reaction)

-

Suspend the dried diazonium salt in toluene.

-

Heat the suspension to 110°C. The salt will decompose with the evolution of nitrogen gas.

-

After the decomposition is complete, cool the reaction mixture.

-

Wash the toluene solution with aqueous sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to give N-(5-fluoro-4-methylpyridin-2-yl)acetamide (5).

| Reagent/Parameter | Quantity/Value | Reference |

| N-(5-amino-4-methylpyridin-2-yl)acetamide | 1.0 eq | |

| Ethanol (Diazotization) | ~4.2 mL per g of (4) | |

| Fluoroboric acid | ~2.9 mL per g of (4) | |

| Sodium nitrite | ~0.86 g per g of (4) | |

| Diazotization Temperature | 25°C | |

| Diazotization Time | 1.5 hours | |

| Diazotization Yield | ~87% | |

| Toluene (Fluorination) | Sufficient for suspension | |

| Fluorination Temperature | 110°C | |

| Fluorination Yield | ~65% |

Step 5: Synthesis of 2-Amino-5-fluoro-4-picoline (6)

The final step is the deprotection of the acetamido group to yield the target compound.

Reaction Scheme:

Materials:

-

N-(5-fluoro-4-methylpyridin-2-yl)acetamide (5)

-

Aqueous sodium hydroxide solution (20%)

Procedure:

-

To N-(5-fluoro-4-methylpyridin-2-yl)acetamide (5), add a 20% aqueous solution of sodium hydroxide.

-

Heat the mixture at 80°C for 2 hours with stirring.

-

Cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-Amino-5-fluoro-4-picoline (6).

| Reagent/Parameter | Quantity/Value | Reference |

| N-(5-fluoro-4-methylpyridin-2-yl)acetamide | 1.0 eq | |

| 20% NaOH (aq) | ~0.83 g NaOH per g of (5) | |

| Reaction Temperature | 80°C | |

| Reaction Time | 2 hours | |

| Yield | ~95% |

Overall Yield Calculation

The overall yield for the five-step synthesis is calculated by multiplying the yields of each individual step: Overall Yield = 0.96 * 0.88 * 0.93 * (0.87 * 0.65) * 0.95 ≈ 42%

Synthetic Workflow Diagram

Caption: Synthetic pathway for 2-Amino-5-fluoro-4-picoline.

Synthesis of 2-Amino-5-fluoro-4-picoline: A Detailed Guide to Reaction Mechanisms and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic routes to 2-Amino-5-fluoro-4-picoline (also known as 5-Fluoro-4-methylpyridin-2-amine), a valuable pyridine derivative in medicinal chemistry and drug development. Detailed reaction mechanisms, experimental protocols, and comparative data are presented to facilitate its synthesis in a laboratory setting.

Introduction

2-Amino-5-fluoro-4-picoline is a key building block in the synthesis of various pharmaceutical compounds. Its structural features, including the amino group for further functionalization, the fluorine atom for modulating physicochemical properties, and the pyridine core, make it a desirable intermediate. This guide outlines two primary synthetic strategies for its preparation, providing detailed mechanistic insights and practical experimental procedures.

Synthetic Strategies and Reaction Mechanisms

Two principal methods for the synthesis of 2-Amino-5-fluoro-4-picoline have been reported, each with distinct advantages and mechanistic pathways.[1]

Method 1: Hofmann Degradation of 4-Methyl-5-fluoro-2-pyridinecarboxamide

This route commences with 4-methyl-5-fluoro-2-pyridinecarboxylic acid and proceeds through an amide intermediate, which then undergoes a Hofmann degradation to yield the target amine.[1]

Reaction Scheme:

-

Acid Chloride Formation: 4-Methyl-5-fluoro-2-pyridinecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

Amidation: The acid chloride is then reacted with aqueous ammonia to produce 4-methyl-5-fluoro-2-pyridinecarboxamide.

-

Hofmann Degradation: The amide is subjected to Hofmann degradation using sodium hypobromite (NaOBr), generated in situ from bromine and sodium hydroxide, to furnish 2-Amino-5-fluoro-4-picoline.

Detailed Reaction Mechanism:

The key step in this sequence is the Hofmann degradation. The mechanism involves the following steps:

-

Deprotonation of Amide: A hydroxide ion deprotonates the amide nitrogen.

-

N-Bromination: The resulting anion attacks bromine to form an N-bromoamide.

-

Second Deprotonation: A second proton is removed from the nitrogen by a hydroxide ion.

-

Rearrangement: The resulting N-bromoamide anion undergoes a rearrangement where the picolyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, to form an isocyanate intermediate.

-

Hydrolysis of Isocyanate: The isocyanate is then hydrolyzed by water under the basic reaction conditions to form a carbamic acid.

-